molecular formula C2H4F2O B047519 2,2-Difluoroethanol CAS No. 359-13-7

2,2-Difluoroethanol

Cat. No.: B047519
CAS No.: 359-13-7
M. Wt: 82.05 g/mol
InChI Key: VOGSDFLJZPNWHY-UHFFFAOYSA-N
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Description

2,2-Difluoroethanol is a chemical compound with the molecular formula C2H4F2O. It is a colorless liquid characterized by its two fluorine atoms attached to the ethyl group. This compound is known for its use as a solvent and reagent in various chemical reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that 2,2-Difluoroethanol can readily form azeotropes with water during its preparation .

Molecular Mechanism

It is known that it has a molecular weight of 82.05 Da , which may influence its interactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to form azeotropes with water . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: Similar in structure but with three fluorine atoms instead of two.

    2,2-Dichloroethanol: Similar in structure but with chlorine atoms instead of fluorine.

Uniqueness:

Biological Activity

2,2-Difluoroethanol (DFE), with the molecular formula C₂H₄F₂O, is a fluorinated alcohol characterized by its two fluorine atoms attached to the second carbon of the ethyl group. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

  • Molecular Formula : C₂H₄F₂O
  • Appearance : Colorless liquid with a distinctive odor
  • Boiling Point : 95-96°C
  • Solubility : Good solubility in various organic solvents
  • Flammability : Highly flammable

The presence of fluorine significantly alters the physical and chemical properties of DFE compared to non-fluorinated alcohols, affecting its reactivity and interactions with biological systems.

Enzyme Interaction and Metabolic Pathways

Research indicates that this compound can influence enzyme activity and metabolic pathways. Its role as a solvent in biochemical reactions allows it to interact with various biological molecules, potentially affecting their function. For instance, studies have shown that DFE can modify the activity of certain enzymes, leading to altered metabolic processes within cells .

Toxicity and Safety

Despite its potential applications, this compound poses certain hazards. It is classified as an acute toxin and an irritant. Inhalation or ingestion can lead to adverse health effects, emphasizing the need for caution when handling this compound . The toxicity profile necessitates further investigation into its safe usage limits in laboratory and industrial settings.

Case Studies and Research Findings

  • Synthesis of Fluorinated Analogs :
    A series of 2,2-difluoro-2-arylethylamines were synthesized as analogs of octopamine and noradrenaline. These compounds were designed to explore bioisosteric exchanges where hydroxy groups were replaced by fluorine atoms. Preliminary docking studies indicated varying degrees of compatibility with adrenergic receptors, suggesting potential biological activity similar to natural catecholamines .
  • Microbial Degradation Studies :
    Research has also focused on the biodegradability of fluorinated compounds like DFE. A study screened Actinobacteria for their ability to degrade fluorinated materials, highlighting the environmental implications of using such compounds . Understanding microbial interactions with DFE can inform strategies for bioremediation in contaminated environments.
  • In Silico Studies :
    Computational modeling has been employed to predict the behavior of DFE derivatives in biological systems. For example, in silico docking studies assessed the interaction of synthesized fluorinated analogs with β2-adrenergic receptors, providing insights into their potential pharmacological effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
EthanolC₂H₅OHCommon alcohol; widely used as a solvent
1,1-DifluoroethanolC₂H₄F₂OSimilar structure but different fluorine placement
1,1,1-TrifluoroethanolC₂H₃F₃OContains three fluorine atoms; higher reactivity
TrichloroethanolC₂HCl₃OHalogenated alcohol; used in industrial applications

The unique arrangement of fluorine atoms in DFE distinguishes it from other alcohols and fluorinated compounds, impacting its reactivity and biological interactions.

Properties

IUPAC Name

2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGSDFLJZPNWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189459
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-13-7
Record name Difluoroethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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